2-(4-(3-(2,4-Dichlorophenyl)ureido)phenyl)acetic acid
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Overview
Description
2-(4-(3-(2,4-Dichlorophenyl)ureido)phenyl)acetic acid is a chemical compound with the molecular formula C15H11Cl2NO3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2,4-Dichlorophenyl)ureido)phenyl)acetic acid typically involves the reaction of 2,4-dichloroaniline with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(2,4-Dichlorophenyl)ureido)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-(3-(2,4-Dichlorophenyl)ureido)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and analgesic applications.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(3-(2,4-Dichlorophenyl)ureido)phenyl)acetic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are involved in inflammation and pain signaling.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A herbicide with similar structural features but different applications.
2,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but lacks the carbamoylamino moiety.
Uniqueness
2-(4-(3-(2,4-Dichlorophenyl)ureido)phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
2-[4-[(2,4-dichlorophenyl)carbamoylamino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-10-3-6-13(12(17)8-10)19-15(22)18-11-4-1-9(2-5-11)7-14(20)21/h1-6,8H,7H2,(H,20,21)(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIARYLFTIPIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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